ethyl 3-[(carbamoylimino)amino]but-2-enoate
Description
Ethyl 3-[(carbamoylimino)amino]but-2-enoate (CAS: 5435-44-9) is a substituted but-2-enoate ester featuring a carbamoylimino (ureido) group at the 3-position. This compound, with the molecular formula C₇H₁₂N₂O₃, is characterized by its α,β-unsaturated ester backbone and a urea-derived substituent, which enhances its electrophilicity and hydrogen-bonding capacity. It has been utilized as a Michael acceptor in reactions with α-azido ketones to synthesize hydrazone intermediates and heterocyclic systems . Its structural uniqueness lies in the carbamoylimino group, which distinguishes it from other amino-substituted but-2-enoates.
Properties
IUPAC Name |
ethyl 3-(carbamoyldiazenyl)but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-3-13-6(11)4-5(2)9-10-7(8)12/h4H,3H2,1-2H3,(H2,8,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKJGHCQIBAZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)N=NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696564 | |
| Record name | Ethyl 3-[(E)-carbamoyldiazenyl]but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94127-05-6 | |
| Record name | Ethyl 3-[2-(aminocarbonyl)diazenyl]-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94127-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[(E)-carbamoyldiazenyl]but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-[(carbamoylimino)amino]but-2-enoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of ethyl chloroformate. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(carbamoylimino)amino]but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoylimino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to ethyl 3-[(carbamoylimino)amino]but-2-enoate exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by interacting with specific biological macromolecules such as proteins and nucleic acids.
Case Study: Synthesis and Bioactivity
A study conducted on the synthesis of various derivatives of this compound demonstrated that modifications at the amino or carbamoyl positions significantly influenced their cytotoxicity against cancer cells. The results indicated that certain derivatives were more effective than others, suggesting a structure-activity relationship (SAR) that can guide future drug design .
Biochemical Applications
Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. The compound’s ability to form stable complexes with target enzymes can lead to insights into enzyme mechanisms and potential therapeutic strategies .
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Enzyme A | 15 | |
| Derivative B | Enzyme B | 10 | |
| Derivative C | Enzyme C | 20 |
Synthetic Organic Chemistry
Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for various chemical transformations, including amination and acylation reactions .
Case Study: Synthesis Pathways
A comprehensive study outlined several synthetic routes to obtain this compound from simpler precursors. The study highlighted the efficiency of using this compound in multi-step synthesis processes, significantly reducing the number of reagents and steps required compared to traditional methods .
Pharmaceutical Development
Potential Drug Candidates
The unique structural features of this compound make it a candidate for further development into pharmaceutical agents targeting various diseases, including metabolic disorders and cancers. Ongoing research aims to optimize its pharmacological properties through chemical modifications .
Mechanism of Action
The mechanism of action of ethyl 3-[(carbamoylimino)amino]but-2-enoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and applications of ethyl 3-[(carbamoylimino)amino]but-2-enoate are influenced by its substituents. Key analogues include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: Methyl and benzyl groups enhance nucleophilicity, while carbamoylimino and fluoro groups increase electrophilicity and polarity .
- Hydrogen Bonding: The carbamoylimino group in the parent compound facilitates intramolecular hydrogen bonding (IHB), stabilizing its Z-conformation, as confirmed by DFT studies . In contrast, methyl or benzyl substituents reduce IHB strength, leading to conformational flexibility .
Reactivity in Chemical Reactions
- Michael Addition: this compound reacts regioselectively with α-azido ketones (e.g., 2-azido-(4-substituted phenyl)ethanones) under basic conditions to form hydrazones, which are precursors to heterocycles like triazoles . Analogues like ethyl 3-(benzylamino)but-2-enoate participate in cyclocondensation with benzil to yield pyrrolinones .
- Cyclization: The carbamoylimino group’s hydrogen-bonding capability may hinder cyclization pathways observed in analogues like ethyl 3-(phenylamino)but-2-enoate, which forms triazinones .
Biological Activity
Ethyl 3-[(carbamoylimino)amino]but-2-enoate, also known as ethyl 3-aminocrotonate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C6H11N3O2
- Molecular Weight : 157.17 g/mol
- CAS Number : 626-34-6
The compound features an ethyl ester group, an amine, and a double bond in its structure, which contribute to its reactivity and biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : Research has suggested that this compound may possess anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. It appears to modulate inflammatory pathways, potentially reducing cytokine production in immune cells.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell growth.
- Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and apoptosis, leading to reduced inflammation or induced cancer cell death.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound has potential as a lead for developing new antimicrobial agents.
Study on Anticancer Activity
In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound resulted in:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.
- Induction of Apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
Anti-inflammatory Effects
A study assessing the anti-inflammatory effects showed that the compound reduced TNF-alpha levels in activated macrophages by approximately 40%, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing ethyl 3-[(carbamoylimino)amino]but-2-enoate in laboratory settings?
- Methodological Answer : Synthesis typically involves condensation reactions between ethyl acetoacetate derivatives and carbamoylimino reagents under controlled conditions. Key steps include:
- Reagent Selection : Use carbamoylimino hydrazine derivatives as nucleophiles in ethanol or methanol solvents.
- Temperature Control : Maintain reactions at 50–70°C to favor enolate formation while avoiding decomposition .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product.
- Validation : Confirm purity via HPLC (>98%) and structural integrity via / NMR .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- Spectroscopy : NMR (DMSO-d6, 400 MHz) to confirm proton environments (e.g., enolic proton at δ 10–12 ppm). NMR to identify carbonyl (C=O, ~170 ppm) and carbamoyl groups (~155 ppm) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 230.1) .
Q. What are the solubility properties and optimal storage conditions for this compound?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Insoluble in water, requiring co-solvents like Tween-80 for biological assays .
- Storage : Store at 2–8°C in airtight, moisture-resistant containers to prevent hydrolysis of the ester and carbamoyl groups. Lyophilization is recommended for long-term stability .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental approaches to optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers for condensation steps. Software like Gaussian or ORCA can predict regioselectivity .
- Feedback Loops : Combine computational predictions with high-throughput experimentation (HTE) to screen solvent/base combinations. For example, ICReDD’s workflow links quantum chemical calculations (e.g., reaction enthalpy) with robotic synthesis platforms to iteratively refine conditions .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data in the reactivity of this compound?
- Methodological Answer :
- Ontological Alignment : Re-examine assumptions about reaction mechanisms (e.g., nucleophilic attack vs. keto-enol tautomerization) using isotopic labeling (-carbamoyl) to track intermediates .
- Data Triangulation : Cross-validate computational models (e.g., MD simulations of solvent effects) with kinetic studies (Arrhenius plots) and spectroscopic monitoring (in situ IR) .
Q. How can factorial design be applied to study the influence of reaction variables on the yield of this compound?
- Methodological Answer :
- Variable Selection : Test factors like temperature (40–80°C), catalyst loading (0–5 mol%), and solvent polarity (ethanol vs. DMF) using a 2 factorial design .
- Statistical Analysis : Apply ANOVA to identify significant interactions (e.g., temperature × catalyst) and optimize via response surface methodology (RSM). Tools like Minitab or Design-Expert streamline this process .
Q. What experimental approaches are suitable for investigating the biological interactions of this compound with metabolic enzymes?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based assays (e.g., NADH depletion in dehydrogenase studies) to quantify inhibition constants (). Include positive controls (e.g., known inhibitors) for validation .
- Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding modes to enzyme active sites, followed by site-directed mutagenesis to test critical residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
